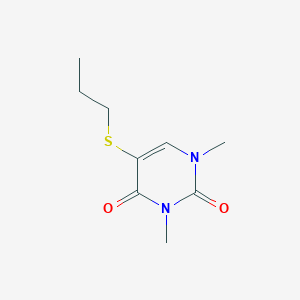![molecular formula C16H11ClO2 B14301196 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride CAS No. 113576-12-8](/img/structure/B14301196.png)
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a benzoyl chloride group attached to a benzene ring, which is further substituted with a formylphenyl group through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products
Bromination: 4-[2-(4-Bromophenyl)ethenyl]benzoyl chloride
Nitration: 4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride
Reduction: 4-[2-(4-Hydroxyphenyl)ethenyl]benzoyl chloride
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride involves its reactive functional groups. The benzoyl chloride group can form covalent bonds with nucleophiles, making it useful in coupling reactions. The formyl group can participate in various organic transformations, such as condensation reactions, which are essential in synthesizing complex molecules. The ethenyl linkage provides a conjugated system that can enhance the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Formylphenyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
4-Phenylbenzyl chloride: Lacks the formyl and ethenyl groups, making it less reactive in certain types of reactions.
4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride: Contains a nitro group instead of a formyl group, altering its reactivity and applications.
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is unique due to the presence of both a formyl group and a benzoyl chloride group, which provide a combination of reactivity and versatility in organic synthesis. The ethenyl linkage also contributes to its distinct chemical properties, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
113576-12-8 |
|---|---|
Molekularformel |
C16H11ClO2 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
4-[2-(4-formylphenyl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(19)15-9-7-13(8-10-15)2-1-12-3-5-14(11-18)6-4-12/h1-11H |
InChI-Schlüssel |
GFRHPEFNMNJKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



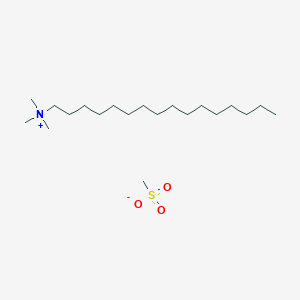
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
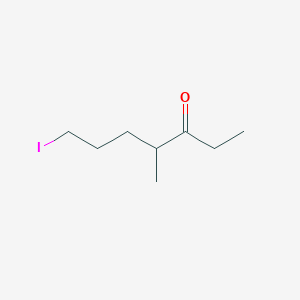




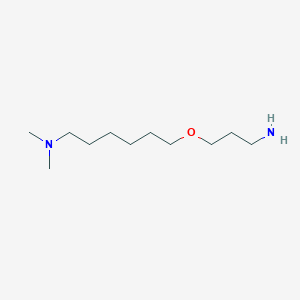
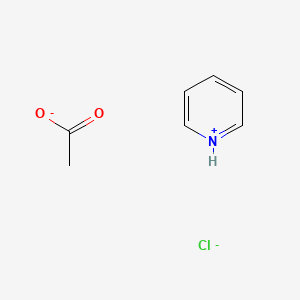
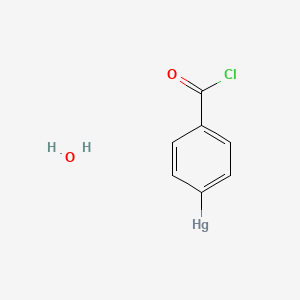
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
